molecular formula C9H8O2 B1297909 4-Hydroxy-1-indanone CAS No. 40731-98-4

4-Hydroxy-1-indanone

Cat. No.: B1297909
CAS No.: 40731-98-4
M. Wt: 148.16 g/mol
InChI Key: CKSCMRNFDBWFND-UHFFFAOYSA-N
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Description

4-Hydroxy-1-indanone (CAS: 40731-98-4) is an organic compound with the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol . Structurally, it consists of an indanone backbone (a bicyclic system with a fused benzene and ketone ring) substituted with a hydroxyl group at the 4-position (Figure 1). This compound is widely used in life sciences research, particularly as a precursor in organic synthesis and pharmaceutical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-1-indanone can be synthesized through several methods. One common approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides . This reaction typically employs Brønsted or Lewis acids as catalysts. Another method involves the use of non-conventional techniques such as microwaves, high-intensity ultrasound, and Q-tube™ reactors, which offer efficient and green synthesis routes .

Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The Friedel-Crafts acylation method is widely used due to its simplicity and effectiveness. Additionally, advancements in green chemistry have led to the adoption of environmentally friendly methods that minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-indanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its reactive hydroxyl and carbonyl groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated indanones

Scientific Research Applications

Pharmaceutical Applications

4-Hydroxy-1-indanone is primarily utilized in the pharmaceutical industry due to its role as a building block for drug development. It has been identified as a precursor for several biologically active compounds.

Anti-inflammatory Agents

Recent studies have explored the synthesis of derivatives of this compound for their anti-inflammatory properties. For instance, a study focused on the design and synthesis of 2-benzylidene-1-indanone derivatives demonstrated promising anti-inflammatory activity against lipopolysaccharide-induced tumor necrosis factor-alpha expression in macrophages . This highlights the potential of this compound derivatives in treating inflammatory diseases.

Anticancer Compounds

The compound has also been investigated for its anticancer properties. Research indicates that various 1-indanone derivatives exhibit significant activity against different cancer cell lines, suggesting that this compound could be pivotal in developing new anticancer therapies .

Neuroprotective Effects

Some studies have reported that derivatives of this compound can inhibit acetylcholinesterase and amyloid beta aggregation, which are relevant in Alzheimer's disease research. This positions this compound as a potential candidate for neurodegenerative disease treatment .

Agrochemical Applications

The insecticidal properties of this compound and its derivatives have been explored, particularly in formulations aimed at pest control. A study demonstrated the synthesis of various 4-substituted 1-indanyls with notable insecticidal activity against American cockroaches, indicating its potential use in agricultural applications .

Synthesis Methodologies

The industrial production of this compound has been optimized to enhance yield and reduce environmental impact. A novel method involves hydrolyzing dihydrocoumarin under hydrochloric acid catalysis followed by cyclization with polyphosphoric acid, resulting in high yields suitable for large-scale production . This method emphasizes the compound's relevance not only in pharmaceuticals but also in industrial chemistry.

Organic Functional Materials

Beyond pharmaceuticals and agriculture, this compound serves as a precursor for organic functional materials used in organic light-emitting diodes (OLEDs) and dyes . The ability to form complex structures through cyclization reactions makes it valuable for developing advanced materials.

Case Studies

StudyFocusFindings
Design and Synthesis of Anti-inflammatory DerivativesAnti-inflammatory ActivityCompounds derived from this compound showed significant inhibition of TNF-alpha expression .
Insecticidal Activity TestingAgrochemical ApplicationVarious derivatives exhibited potent insecticidal effects against American cockroaches .
Neuroprotective ActivityAlzheimer’s ResearchDerivatives inhibited acetylcholinesterase and amyloid beta aggregation .

Mechanism of Action

Comparison with Similar Compounds

The structural and functional diversity of indanone derivatives arises from variations in substituent groups (e.g., hydroxyl, methoxy, bromo) and their positions. Below is a detailed comparison of 4-hydroxy-1-indanone with key analogs:

4-Methoxy-1-indanone (CAS: 13336-31-7)

  • Molecular Formula : C₁₀H₁₀O₂
  • Molecular Weight : 162.19 g/mol
  • Key Differences: The hydroxyl group at position 4 is replaced by a methoxy (–OCH₃) group. The methoxy group enhances lipophilicity, increasing solubility in organic solvents compared to the polar hydroxyl group in this compound . Used as an intermediate in aldol condensation reactions for synthesizing benzylidene-indanone derivatives, which have applications in medicinal chemistry .

5-Hydroxy-1-indanone

  • Key Differences: Positional isomer of this compound, with the hydroxyl group at position 3. Altered electronic effects due to the shifted hydroxyl group may influence reactivity in substitution or coupling reactions. Used in synthesizing indenopyridazinone analogs, which are explored for biological activity .

6-Hydroxy-1-indanone (CAS: 62803-47-8)

  • Molecular Formula : C₉H₈O₂
  • Molecular Weight : 148.16 g/mol
  • Key Differences: Hydroxyl group at position 6 instead of 4.

1-Indanone (CAS: 6351-10-6)

  • Molecular Formula : C₉H₈O
  • Molecular Weight : 132.16 g/mol
  • Key Differences :
    • Parent compound lacking hydroxyl or other substituents.
    • Lower polarity and absence of hydrogen-bonding capacity result in higher lipophilicity and lower melting points compared to hydroxylated derivatives .
    • Used in asymmetric synthesis and as a precursor for indane-based polymers .

4-Bromo-1-indanone

  • Key Differences: Bromine atom replaces the hydroxyl group at position 4. Bromo group acts as a leaving group, making this compound reactive in nucleophilic substitution reactions. Used to synthesize boronate esters and cyano derivatives for pharmaceutical intermediates .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
This compound 40731-98-4 C₉H₈O₂ 148.16 –OH at C4 Life sciences research, synthesis
4-Methoxy-1-indanone 13336-31-7 C₁₀H₁₀O₂ 162.19 –OCH₃ at C4 Aldol condensation intermediates
5-Hydroxy-1-indanone - C₉H₈O₂ 148.16 –OH at C5 Synthesis of bioactive compounds
6-Hydroxy-1-indanone 62803-47-8 C₉H₈O₂ 148.16 –OH at C6 Not specified
1-Indanone 6351-10-6 C₉H₈O 132.16 None Asymmetric synthesis, polymers
4-Bromo-1-indanone - C₉H₇BrO 211.06 –Br at C4 Boronate/cyano intermediates

Key Research Findings

  • Hydrogen Bonding and Reactivity: The hydroxyl group in this compound forms intramolecular hydrogen bonds, stabilizing its structure and reducing reactivity compared to non-hydroxylated analogs like 1-indanone .
  • Biological Activity: Methoxy derivatives (e.g., 4-methoxy-1-indanone) exhibit enhanced metabolic stability over hydroxylated versions, making them preferred in drug design .
  • Synthetic Utility: Brominated indanones (e.g., 4-bromo-1-indanone) are pivotal in cross-coupling reactions, enabling access to complex heterocycles .

Biological Activity

4-Hydroxy-1-indanone, a hydroxylated derivative of indanone, has garnered attention in various fields of scientific research due to its diverse biological activities. This compound is characterized by its molecular formula C9H8O2C_9H_8O_2 and a molecular weight of approximately 148.16 g/mol. Its unique structural features allow it to participate in a variety of biological processes, making it a valuable compound in medicinal chemistry.

This compound serves as a precursor for synthesizing various heterocyclic compounds and natural products. The synthesis typically involves the hydrolysis of dihydrocoumarin, followed by cyclization under acidic conditions, yielding this compound with high efficiency and purity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways. Its derivatives have shown significant antiviral , anti-inflammatory , and anticancer properties. The mechanism often involves the inhibition of enzymes or modulation of signaling pathways that are crucial in disease processes.

Table 1: Biological Activities of this compound Derivatives

Activity TypeDescriptionReferences
Antiviral Inhibits viral replication through enzyme inhibition
Anti-inflammatory Reduces inflammation markers like TNF-α and IL-6
Anticancer Induces apoptosis in cancer cells

Pharmacological Research Findings

Numerous studies have investigated the pharmacological properties of this compound and its derivatives:

  • Antiviral Activity : Research indicates that certain derivatives exhibit potent antiviral effects, particularly against viral infections by inhibiting key viral enzymes .
  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines .
  • Anticancer Properties : Various derivatives have been evaluated for their anticancer potential, showing efficacy in inducing apoptosis in different cancer cell lines. For example, specific modifications to the indanone structure have enhanced its cytotoxicity against breast cancer cells .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound derivatives on ischemic neuronal injury models. The results indicated that these compounds could significantly reduce neuronal damage and infarct size when administered post-injury, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Activity

In another study focusing on acute lung injury, a derivative of this compound demonstrated promising anti-inflammatory activity by inhibiting TNF-α expression by up to 83% in RAW 264.7 macrophages. This highlights the compound's potential for developing new anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Hydroxy-1-indanone and confirming its purity?

  • Methodological Answer : Synthesis typically involves cyclization of appropriate precursors (e.g., substituted benzoic acids) under acidic or catalytic conditions. Post-synthesis, purity is confirmed via HPLC (>95% purity threshold) and comparison of melting points with literature values. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy should align with structural data from authoritative databases like NIST Chemistry WebBook. Novelty verification requires cross-referencing with SciFinder or Reaxys to ensure no prior synthesis reports exist .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the aromatic proton environment and ketone functionality.
  • Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) validation (expected m/z: 148.16).
  • IR Spectroscopy : To identify hydroxyl (-OH, ~3200 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) stretches.
  • Melting Point Analysis : Compare observed values (e.g., 50–54°C) with literature data. Cross-validate results using NIST or PubChem entries .

Q. How can researchers determine if a synthesized this compound derivative is novel?

  • Methodological Answer : Use SciFinder or Reaxys to search for existing compounds by structure, CAS number (40731-98-4), or molecular formula (C₉H₈O₂). Novelty is confirmed if no matches exist. For known derivatives, compare analytical data (e.g., NMR, melting points) with literature. Discrepancies ≥5% in key peaks or physical properties may indicate structural novelty .

Q. What storage conditions are optimal for preserving this compound stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent oxidation or photodegradation. Avoid exposure to oxidizing agents, as decomposition products may include hazardous carbon/nitrogen oxides. Stability under these conditions is validated by periodic HPLC purity checks .

Advanced Research Questions

Q. How should researchers design experiments to study the reaction kinetics of this compound in biocatalytic oxidation?

  • Methodological Answer :

  • Independent Variables : Substrate concentration, enzyme type (e.g., cytochrome P450), pH, temperature.
  • Dependent Variables : Reaction rate (measured via UV-Vis spectroscopy for product formation).
  • Controls : Use 4-Methoxy-1-indanone (CAS 1137-42-4) as a comparative substrate to isolate substituent effects.
  • Trial Experiments : Conduct small-scale reactions to optimize variable ranges and validate detection methods. Statistical tools (e.g., ANOVA) ensure reproducibility .

Q. How can contradictions in reported biological activities of this compound be resolved?

  • Methodological Answer : Analyze discrepancies by:

  • Replicating Studies : Control variables like solvent purity (e.g., HPLC-grade), storage conditions, and assay protocols.
  • Meta-Analysis : Use systematic reviews to identify confounding factors (e.g., cell line variability, impurity interference).
  • Statistical Evaluation : Apply t-tests to compare datasets and identify outliers. Document methodological deviations in prior studies .

Q. What strategies enhance the enantiomeric purity of this compound derivatives?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC columns (e.g., amylose-based) with polar mobile phases.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., (S)-(+)-1-Indanol, >98% ee) during ketone reduction or hydroxylation.
  • Circular Dichroism (CD) : Verify enantiopurity by comparing optical rotation with literature values .

Q. How do substituent positions (e.g., 4-hydroxy vs. 4-methoxy) influence indanone reactivity?

  • Methodological Answer :

  • Comparative Kinetics : Use stopped-flow techniques to measure reaction rates of this compound vs. 4-Methoxy-1-indanone under identical conditions.
  • Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., electron-withdrawing -OH vs. electron-donating -OCH₃) on transition states.
  • Data Interpretation : Correlate Hammett substituent constants (σ) with observed rate differences .

Q. What statistical approaches are suitable for analyzing experimental data on this compound?

  • Methodological Answer :

  • Parametric Tests : Use ANOVA for multi-group comparisons (e.g., enzyme activity across pH levels).
  • Error Analysis : Calculate standard deviation (SD) and confidence intervals (95% CI) for triplicate measurements.
  • Graphical Representation : Plot dose-response curves with error bars using software like GraphPad Prism .

Q. Which in silico methods predict the physicochemical properties of this compound for drug discovery?

  • Methodological Answer :
  • QSAR Models : Use tools like MOE or Schrödinger to predict logP (estimated: 1.2) and solubility.
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
  • ADMET Prediction : SwissADME or pkCSM forecasts bioavailability and toxicity risks .

Properties

IUPAC Name

4-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSCMRNFDBWFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343561
Record name 4-Hydroxy-1-indanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40731-98-4
Record name 4-Hydroxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-1-indanone
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Synthesis routes and methods I

Procedure details

4-Hydroxy-1-indanone (76) was synthesized by aluminum chloride induced re-cyclization of dihydrocumarin (75), according to Org. Lett., 2007, 9(15), p. 2915-2918. The reaction was performed on 100 g of (75) to furnish (76) with 85% yield.
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Synthesis routes and methods II

Procedure details

Anhydrous aluminum chloride (550 g, 4.135 mol, 4 eq) and sodium chloride (105 g, 1.795 mol, 2.7 eq) were mixed and heated to 150° C. Dihydrocoumarin (75) (100 g, 675.7 mol, 1 eq) was added slowly maintaining the internal temperature between 150-160° C. After the addition, the temperature was increased to 200° C. and the reaction mixture stirred for 1.5 h, and while hot, poured into a porcelain dish to cool. The solidified mass was broken and added to a vigorously stirred mixture of ice and water (4 L) containing 400 mL conc. HCl. The resulting suspension was stirred for 1 h, filtered, washed with water and dried to give 85 g (85%) of crude 4-hydroxy-1-indanone (76) as a grey solid. It was sufficiently pure to be used in the next step.
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550 g
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105 g
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400 mL
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4 L
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Synthesis routes and methods III

Procedure details

Dihydrocoumarin (35 g, 0.236 mol) was added to 62.9 g (0.472 mol) of aluminum chloride and the mixture was heated in an oil-bath at 200° C. for 2.5 h with stirring. The reaction mixture was cooled, poured into ice (300 g), 300 mL of methylene chloride added to the mixture, cooled, and 400 mL of methylene chloride was added. The mixture was filtered and the solid residue was dissolved in hot methanol, filtered, and the filtrate was cooled to afford 14.5 g (41%) of 4-hydroxy-indan-1-one.
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35 g
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62.9 g
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ice
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300 g
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300 mL
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400 mL
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Synthesis routes and methods IV

Procedure details

Dihydrocoumarin (10.5 grams; 0.07 mole) and anhydrous aluminum trichloride powder (19.0 grams; 0.14 mole) were charged into a 300 ml glass reaction flask equipped with a mechanical stirrer, thermometer and gas inlet tube. The flask was purged with nitrogen gas and the reaction mixture was slowly heated to a temperature of 200° with stirring. Heating at 200° C. and stirring were continued for a period of one hour. After this time the reaction mixture was cooled in an ice bath and aqueous hydrochloric acid (50 ml conc. HCl+50 ml H2O) was added dropwise. After the addition was completed, stirring was continued at room temperature for a period of about 1 hour. After this time the reaction mixture was transferred into a separatory funnel and extracted with methylene chloride. During extraction a solid precipitate formed. The precipitate was recovered by filtration. The remaining aqueous phase was then extracted with ether and the ether extract was combined with the methylene chloride extract. The extracts were then dried over anhydrous magnesium sulfate filtered and stripped of solvents leaving a solid residue. This residue was combined with the precipitate. This material was combined with the product obtained from a repeat of the foregoing procedure and the combined products were recrystallized from methanol. The resulting product was dried under vacuum at 80° C. for about 8 hours to yield the desired product 4-hydroxyindan-1-one having a melt point of 243° C.
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10.5 g
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19 g
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glass
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300 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Hydroxy-1-indanone
4-Hydroxy-1-indanone
4-Hydroxy-1-indanone
4-Hydroxy-1-indanone
4-Hydroxy-1-indanone
4-Hydroxy-1-indanone

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